molecular formula C13H18BBrO2 B1271541 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-74-4

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1271541
CAS RN: 214360-74-4
M. Wt: 297 g/mol
InChI Key: WUIYGXGXVOHAFW-UHFFFAOYSA-N
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Description

“2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as “3-Bromomethylphenylboronic acid pinacol ester”. It has an empirical formula of C13H18BBrO2 and a molecular weight of 297.00 .

Scientific Research Applications

Drug Delivery Systems

Phenylboronic acid pinacol ester has been used in the development of drug delivery systems. For example, it has been structurally modified with hyaluronic acid to create a reactive oxygen species (ROS)-responsive system for delivering curcumin, an active compound with medicinal properties .

Suzuki–Miyaura Coupling

This compound serves as a substrate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. It has been specifically used in the study of coupling various aryl iodides over Silia Cat Pd (0) .

Preparation of Sulfinamide Derivatives

It can be reacted with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives, which are valuable in various chemical synthesis processes .

Organic Synthesis Building Blocks

Pinacol boronic esters, including phenylboronic acid pinacol ester, are considered valuable building blocks in organic synthesis due to their stability and reactivity .

Catalytic Protodeboronation

There’s research on the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach, which is significant since protodeboronation is not well developed compared to other functionalizing deboronation protocols .

Selection for Suzuki–Miyaura Coupling

The compound’s organoboron reagents are selected for Suzuki–Miyaura coupling due to their mild reaction conditions, functional group tolerance, stability, and environmentally benign nature .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

The primary target of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (3-Bromomethylphenyl)boronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation , which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron reagent transfers formally nucleophilic organic groups to a palladium catalyst . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds through the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic esters like this compound are generally stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and other fine chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

properties

IUPAC Name

2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIYGXGXVOHAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378335
Record name 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

214360-74-4
Record name 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://commonchemistry.cas.org/detail?cas_rn=214360-74-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Synthesis routes and methods

Procedure details

To a solution of 3-(bromomethyl)phenyl boronic acid (3.13 g) in ethyl acetate (45 ml) were sequentially added pinacol (1.72 g) and anhydrous magnesium sulfate (15 g) at room temperature, and the mixture was stirred for 8 hours. The insoluble substance was filtered off, and the filtrate was concentrated under reduced pressure to give the titled compound (4.43 g).
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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